

(R)-Lansoprazole-d4: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: (R)-Lansoprazole-d4

Cat. No.: B12410231

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for **(R)-Lansoprazole-d4**, a deuterated analog of the proton pump inhibitor Lansoprazole. Understanding the stability profile of this compound is critical for its accurate use in research and as an internal standard in analytical applications. The information presented herein is a synthesis of available data on Lansoprazole and its deuterated forms, intended to guide laboratory practices.

Core Stability Profile and Storage Recommendations

(R)-Lansoprazole-d4, like its parent compound, is susceptible to degradation under certain conditions, particularly in acidic environments. Proper storage is paramount to maintain its integrity and ensure the reliability of experimental results.

Storage Conditions

Based on supplier recommendations and the known instability of Lansoprazole in solution, the following storage conditions are advised:

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	Protect from moisture.
In Solvent	-80°C	6 months	Use freshly opened, anhydrous solvents like DMSO or DMF. [1]
-20°C	1 month	Shorter-term storage for solutions. [1]	

General Stability Characteristics

Studies on Lansoprazole reveal its degradation patterns, which are presumed to be similar for its deuterated analog. The rate of degradation in an aqueous solution is highly pH-dependent. For instance, the degradation half-life of Lansoprazole at 25°C is approximately 0.5 hours at pH 5.0, increasing to about 18 hours at pH 7.0.[\[2\]](#)

Forced degradation studies on Lansoprazole have shown that the compound is susceptible to degradation under acidic, basic, neutral hydrolytic, and oxidative stress conditions.[\[2\]](#)[\[3\]](#) Conversely, it has been found to be relatively stable under thermal and photolytic stress.[\[2\]](#)[\[3\]](#)

Quantitative Stability Data

While specific quantitative long-term stability data for **(R)-Lansoprazole-d4** is not extensively published, studies on extemporaneously prepared suspensions of Lansoprazole provide valuable insights into its stability in aqueous environments at different temperatures.

Formulation	Storage Condition	Time to >10% Degradation
Lansoprazole Suspension	Room Temperature	48 hours [4] [5] [6] [7]
Lansoprazole Suspension	Refrigerated	7 days [4] [5] [6] [7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the stability of **(R)-Lansoprazole-d4**, based on established protocols for Lansoprazole.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

1. Acid Hydrolysis:

- Protocol: Dissolve **(R)-Lansoprazole-d4** in a solution of 0.1 N HCl.
- Conditions: Reflux the solution at 60°C for 8 hours.[8][9]
- Analysis: Neutralize the solution and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

- Protocol: Dissolve **(R)-Lansoprazole-d4** in a solution of 0.1 N NaOH.
- Conditions: Reflux the solution at 60°C for 8 hours.[8][9]
- Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

- Protocol: Treat a solution of **(R)-Lansoprazole-d4** with 30% hydrogen peroxide.
- Conditions: Keep the solution at room temperature for a specified period.
- Analysis: Analyze the solution directly by HPLC.

4. Thermal Degradation:

- Protocol: Expose solid **(R)-Lansoprazole-d4** to dry heat.
- Conditions: Place the solid in an oven at a controlled temperature (e.g., 60°C) for a specified duration.[10]

- Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

- Protocol: Expose a solution or solid sample of **(R)-Lansoprazole-d4** to UV light.
- Conditions: Place the sample in a photostability chamber with a controlled light source.
- Analysis: Analyze the sample by HPLC.

Stability-Indicating HPLC Method

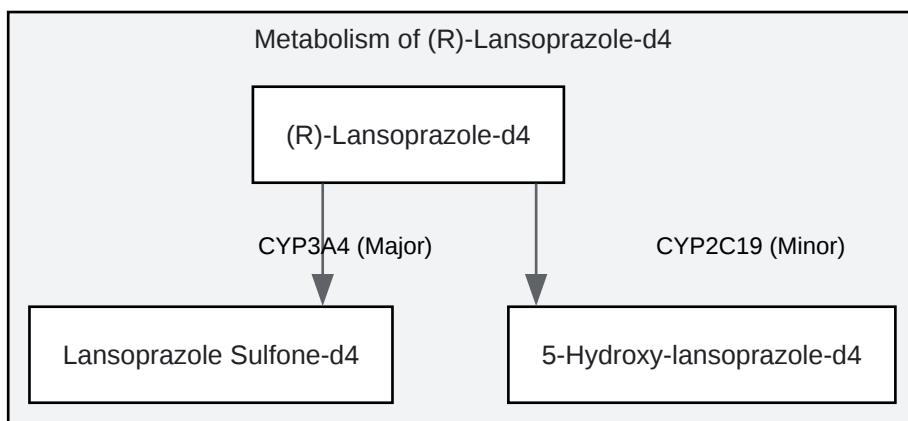
A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4. The R-enantiomer, (R)-Lansoprazole, is preferentially metabolized by CYP3A4.

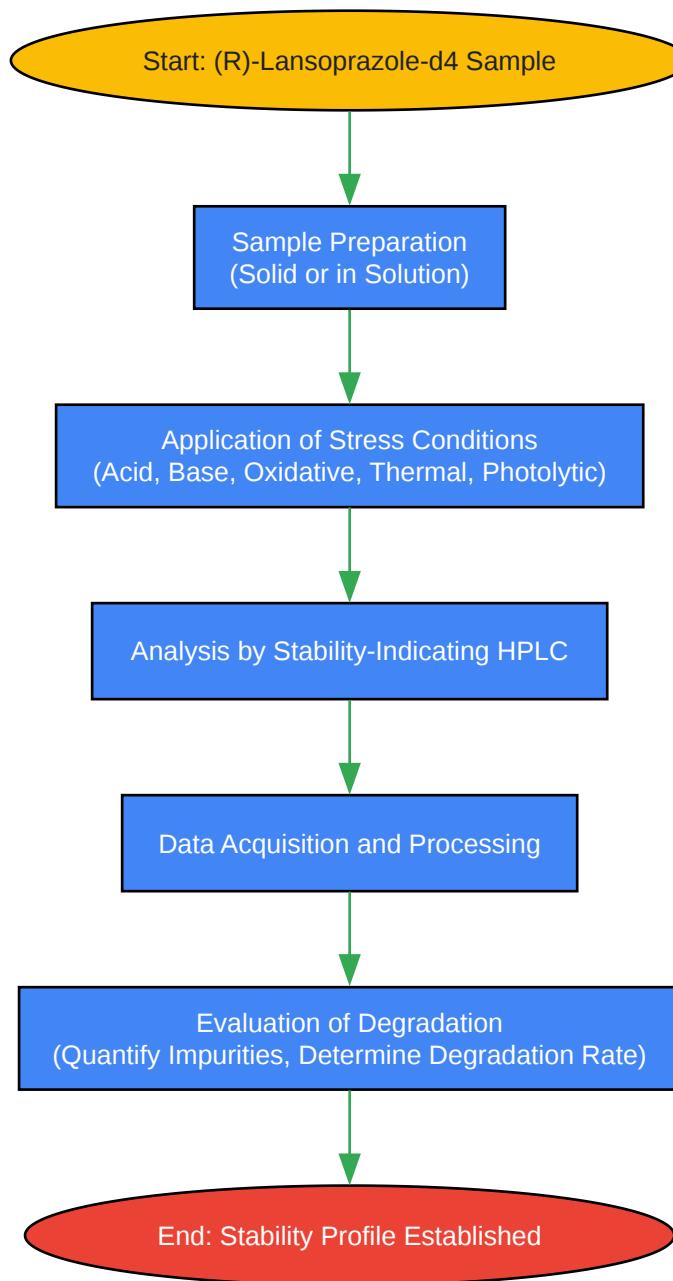


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Caption: Metabolic pathway of **(R)-Lansoprazole-d4**.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pharmaceutical compound like **(R)-Lansoprazole-d4** involves several key stages, from sample preparation to data analysis.



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Caption: Workflow for stability testing of **(R)-Lansoprazole-d4**.

Conclusion

The stability of **(R)-Lansoprazole-d4** is a critical factor for its effective use in scientific research. While it is stable as a solid under recommended cold storage, it demonstrates significant instability in solution, particularly under acidic conditions. Researchers and drug

development professionals should adhere to the storage and handling guidelines outlined in this document to ensure the integrity of the compound and the validity of their results. The provided experimental protocols offer a framework for conducting in-house stability assessments.

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